molecular formula C20H24N4O4 B6424251 benzyl N-(2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate CAS No. 2034317-01-4

benzyl N-(2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate

Cat. No.: B6424251
CAS No.: 2034317-01-4
M. Wt: 384.4 g/mol
InChI Key: PJXYMWPJIZIFHI-UHFFFAOYSA-N
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Description

Benzyl N-(2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate is a useful research compound. Its molecular formula is C20H24N4O4 and its molecular weight is 384.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.17975526 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Benzyl N-(2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine moiety, which is known for its biological significance. The presence of the carbamate group suggests potential interactions with various biological targets.

Biological Activity

1. Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, benzyl carbamate derivatives have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound may also share these properties due to its structural similarities.

2. Antimicrobial Properties
Preliminary studies suggest that benzyl derivatives can possess antimicrobial activity. A recent investigation into related compounds showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria . Such activity could be attributed to the disruption of bacterial cell walls or interference with metabolic pathways.

3. Inhibition of Enzymatic Activity
The compound may also act as a selective inhibitor of certain enzymes. For instance, studies on similar pyrimidine derivatives demonstrate their role as phosphodiesterase (PDE) inhibitors, which are crucial in regulating cellular signaling pathways . The inhibition of PDE4 has been linked to anti-inflammatory effects, suggesting potential therapeutic applications in conditions like asthma and COPD.

The biological mechanisms through which this compound exerts its effects may involve:

  • Enzyme Inhibition: By targeting specific enzymes such as PDEs, the compound can modulate intracellular signaling cascades.
  • Cell Cycle Modulation: Similar compounds have been shown to affect the cell cycle by inducing checkpoints that prevent uncontrolled proliferation.

Case Studies

  • Anticancer Efficacy
    • A study on benzyl derivatives indicated that they could inhibit the growth of various cancer cell lines through apoptosis and cell cycle arrest mechanisms. The specific IC50 values were determined for different cancer types, showcasing promising results .
  • Antimicrobial Screening
    • A recent evaluation of related compounds demonstrated effective inhibition against several bacterial strains, with minimum inhibitory concentrations (MICs) reported in the range of 10–50 µg/mL for Gram-positive bacteria and 20–100 µg/mL for Gram-negative bacteria .
  • PDE Inhibition
    • Research on PDE inhibitors highlighted that similar compounds exhibit IC50 values in the low nanomolar range, indicating potent activity against inflammatory pathways .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
AntimicrobialEffective against Gram-positive/negative bacteria
Enzyme InhibitionSelective PDE inhibition

Properties

IUPAC Name

benzyl N-[2-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c1-14-10-15(2)23-19(22-14)28-17-8-9-24(12-17)18(25)11-21-20(26)27-13-16-6-4-3-5-7-16/h3-7,10,17H,8-9,11-13H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXYMWPJIZIFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CNC(=O)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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